molecular formula C13H15NO3 B1391877 tert-butyl 1H-indol-4-yl carbonate CAS No. 1093759-65-9

tert-butyl 1H-indol-4-yl carbonate

Cat. No.: B1391877
CAS No.: 1093759-65-9
M. Wt: 233.26 g/mol
InChI Key: SVSODYSTAWACLJ-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Core Structures in Contemporary Organic Synthesis

The indole framework is a paramount heterocyclic scaffold in organic synthesis, largely due to its prevalence in a vast array of biologically active compounds. Fused indole systems are integral components of various natural products, pharmaceuticals, agrochemicals, and functional materials. nih.gov Their widespread presence in marketed drugs and indole alkaloids underscores their therapeutic importance. nih.gov The diverse biological activities associated with indole derivatives, including anti-cancer, anti-HIV, anti-inflammatory, and anti-diabetic properties, continue to drive research into their synthesis and functionalization. nih.govbeilstein-journals.org The development of novel methods for constructing and modifying the indole core remains a vibrant area of chemical research. beilstein-journals.org

Contextualization of tert-Butyl Carbonates in Organic Synthesis

The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis, particularly for amines. A related group, the tert-butyl carbonate, serves a similar purpose, often for protecting hydroxyl groups or, in the case of indoles, the nitrogen atom. The tert-butyl group is known for its steric bulk, which can influence the reactivity and selectivity of synthetic transformations. acs.org The utility of tert-butyl carbonates stems from their relative stability to a range of reaction conditions and the well-established methods for their cleavage, which typically involve acidic conditions. The use of di-tert-butyl dicarbonate (B1257347) (Boc anhydride) is a common method for introducing this protecting group onto various substrates, including pyrroles and indoles. rsc.org

Research Rationale and Scope for tert-Butyl 1H-Indol-4-yl Carbonate

This compound is a synthetic intermediate of significant interest, primarily for its role in the synthesis of more complex, often pharmaceutically relevant, molecules. caymanchem.com The presence of the tert-butyl carbonate group on the indole nitrogen allows for the selective functionalization of other positions on the indole ring. The compound serves as a "building block," providing a stable yet readily modifiable indole core for constructing elaborate molecular architectures. achemblock.com Research focusing on this compound is driven by the need for efficient synthetic routes to substituted indoles, which are key components in drug discovery and materials science. The scope of its application lies in its utility as a precursor to a variety of 4-substituted indole derivatives, which are otherwise challenging to synthesize directly.

Properties of this compound

PropertyValueReference
IUPAC Nametert-butyl (1H-indol-4-yl) carbonate achemblock.com
CAS Number1093759-65-9 achemblock.com
Molecular FormulaC13H15NO3 achemblock.com
Formula Weight233.27 achemblock.com
SMILESCC(C)(C)OC(=O)OC1=CC=CC2=C1C=CN2 achemblock.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 1H-indol-4-yl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-13(2,3)17-12(15)16-11-6-4-5-10-9(11)7-8-14-10/h4-8,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSODYSTAWACLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC1=CC=CC2=C1C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677965
Record name tert-Butyl 1H-indol-4-yl carbonate
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URL https://comptox.epa.gov/dashboard/DTXSID70677965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093759-65-9
Record name 1,1-Dimethylethyl 1H-indol-4-yl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1093759-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 1H-indol-4-yl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Tert Butyl 1h Indol 4 Yl Carbonate

Synthetic Approaches to 4-Hydroxyindole (B18505) Precursors

The synthesis of the target carbonate is critically dependent on the availability of 4-hydroxyindole. The 4-hydroxyindole scaffold is a valuable intermediate for various bioactive molecules. researchgate.net However, its synthesis can be challenging due to the lower reactivity of the C4-position of the indole (B1671886) nucleus compared to other positions. nih.gov Consequently, most synthetic strategies involve the cyclization of pre-functionalized aromatic compounds. nih.gov

Several distinct methods for synthesizing 4-hydroxyindole have been developed:

Modified Bischler-Möhlau Reaction: A notable approach involves a modified Bischler-Möhlau reaction, which is the synthesis of indoles from benzoin (B196080) and aniline. researchgate.netchimicatechnoacta.ru One modification uses a lower reaction temperature, which can improve yields and minimize the formation of tar-like byproducts. researchgate.netchimicatechnoacta.ru In a specific example, the condensation of m-aminophenol and benzoin can yield both 4-hydroxy and 6-hydroxy isomers. researchgate.netchimicatechnoacta.ru

Synthesis from 1,3-Cyclohexanedione (B196179): A common and efficient route begins with 1,3-cyclohexanedione. In one patented method, 1,3-cyclohexanedione reacts with 2-aminoethanol to form an enamine intermediate. google.com This intermediate then undergoes cyclization and aromatization, catalyzed by a metal with dehydrogenation activity (such as Palladium, Platinum, or Nickel), to produce 4-hydroxyindole. google.com This pathway is advantageous as it avoids high-temperature reactions in pressure vessels and uses less expensive starting materials compared to traditional methods involving 2-chloroacetaldehyde. google.com Another variation involves the electrooxidative coupling of 1,3-cyclohexadione with ethyl vinyl ether, followed by ammonolysis and dehydrogenation. oup.com

Gold-Catalyzed Synthesis: A more recent and versatile method employs gold catalysis to create 4-silyloxyindoles, which can be readily converted to 4-hydroxyindole derivatives. nih.gov This strategy offers precise control over the regioselectivity of the cyclization and utilizes readily available starting materials. nih.gov

The table below summarizes key features of these synthetic routes to 4-hydroxyindole.

Synthetic Method Key Reactants Key Features Reference
Modified Bischler-Möhlaum-Aminophenol, BenzoinLower reaction temperature improves yield; produces isomeric mixtures. researchgate.netchimicatechnoacta.ru
From 1,3-Cyclohexanedione1,3-Cyclohexanedione, 2-AminoethanolAvoids high-pressure reactions; cost-effective materials. google.com
Electrochemical Coupling1,3-Cyclohexadione, Ethyl vinyl etherInvolves electrooxidative coupling and subsequent dehydrogenation. oup.com
Gold-Catalyzed SynthesisPyrrolyl diol derivativesHigh regioselectivity; versatile for substituted derivatives. nih.gov

Direct Carbonylation of the 4-Hydroxyl Group of Indole

Once 4-hydroxyindole is obtained, the synthesis of tert-butyl 1H-indol-4-yl carbonate is achieved through the direct carbonylation of the phenolic hydroxyl group. This transformation is essentially a protection reaction, where a tert-butoxycarbonyl (Boc) group is attached to the oxygen atom.

Utilization of Di-tert-butyl Dicarbonate (B1257347) (Boc₂O) as a Reagent

The reagent of choice for this transformation is di-tert-butyl dicarbonate, commonly known as Boc anhydride (B1165640) (Boc₂O). wikipedia.orgchemicalbook.comchemicalbook.com Boc₂O is widely used in organic synthesis to introduce the tert-butoxycarbonyl (Boc) protecting group onto various functional groups, including amines and alcohols. wikipedia.orgchemicalbook.com When Boc₂O reacts with an alcohol, such as the 4-hydroxyl group of indole, it forms a tert-butyl carbonate ester. chemicalbook.comnih.gov The reaction mechanism involves the nucleophilic attack of the hydroxyl oxygen onto one of the carbonyl carbons of the Boc anhydride. commonorganicchemistry.com This process results in the formation of the desired carbonate and byproducts, which are typically tert-butanol (B103910) and carbon dioxide. commonorganicchemistry.com

Catalytic Systems and Their Influence on Yield and Selectivity

The efficiency of the carbonylation reaction with Boc₂O is significantly enhanced by the use of specific catalytic systems. These catalysts activate the reagent and facilitate the nucleophilic attack by the hydroxyl group.

N,N-Dimethylaminopyridine (DMAP) is a highly effective catalyst for Boc protection reactions. wikipedia.orgchemicalbook.comcommonorganicchemistry.com Its role is particularly crucial in the acylation of sterically hindered or weakly nucleophilic alcohols. DMAP functions by reacting with Boc₂O to form a highly reactive intermediate, 1-(tert-butoxycarbonyl)-4-dimethylaminopyridinium. commonorganicchemistry.com This intermediate is much more susceptible to nucleophilic attack by the 4-hydroxyindole than Boc₂O itself. The DMAP is regenerated in the process, allowing it to be used in catalytic amounts. commonorganicchemistry.com The combination of Boc₂O and DMAP is a well-established couple for such transformations. chemicalbook.com

While DMAP is a potent nucleophilic catalyst, the reaction can also be influenced by the presence of a base. Inorganic bases like potassium carbonate (K₂CO₃) or caesium carbonate (Cs₂CO₃) can play a role in promoting the reaction. nih.gov These bases can deprotonate the phenolic hydroxyl group of 4-hydroxyindole, increasing its nucleophilicity. The resulting indol-4-oxide anion is a much stronger nucleophile than the neutral alcohol, leading to a faster and more efficient reaction with the electrophilic carbonylating agent (either Boc₂O directly or the DMAP-activated intermediate). The choice of base can be important, as factors like solubility in the reaction solvent can affect performance. nih.gov

Reaction Conditions and Optimization Parameters (e.g., Solvent Effects, Temperature Control)

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound.

Solvent Effects: The choice of solvent can significantly impact the reaction. Aprotic solvents are typically preferred for this type of reaction. Acetonitrile is a common choice for Boc protections catalyzed by DMAP. chemicalbook.comyoutube.com Other solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and N,N-dimethylformamide (DMF) are also frequently used in related indole functionalization and protection reactions. nih.govresearchgate.net The solubility of the reactants, particularly any inorganic bases used, is a key consideration. nih.gov

Temperature Control: Temperature is a critical parameter. Boc protection reactions are often carried out at temperatures ranging from 0 °C to room temperature. researchgate.net Lowering the temperature can sometimes help to control the reaction rate and minimize the formation of side products. For instance, in reactions of primary amines with Boc₂O/DMAP, performing the reaction at 0 °C was found to favor the formation of the desired product over side reactions. chemicalbook.com Careful temperature management is necessary to ensure the stability of the reactants and the desired product.

The table below outlines the components and conditions for the direct carbonylation step.

Component Function Examples/Conditions Reference
Carbonylating AgentSource of the tert-butoxycarbonyl groupDi-tert-butyl dicarbonate (Boc₂O) wikipedia.orgchemicalbook.com
CatalystActivates the carbonylating agentN,N-Dimethylaminopyridine (DMAP) chemicalbook.comcommonorganicchemistry.com
Base (Optional)Deprotonates the hydroxyl group to increase nucleophilicityPotassium Carbonate (K₂CO₃), Caesium Carbonate (Cs₂CO₃) nih.gov
SolventProvides the reaction mediumAcetonitrile, Dichloromethane (DCM), Tetrahydrofuran (THF) chemicalbook.comresearchgate.net
TemperatureControls reaction rate and selectivityTypically 0 °C to room temperature chemicalbook.comresearchgate.net

Advanced Synthetic Methodologies for Indole-4-O-Carbonates

The synthesis of indole-4-O-carbonates, such as this compound, from 4-hydroxyindole necessitates the selective O-acylation over potential N-acylation or reaction at other carbon positions of the indole ring. The phenolic nature of the 4-hydroxy group allows for the application of methodologies developed for the O-tert-butoxycarbonylation of phenols.

A reported synthesis of this compound resulted in a 67% yield of a white solid with a melting point of 128.6-129.7 °C. dicp.ac.cn The reported 1H NMR data in CDCl3 confirms the structure: δ 8.36 (s, 1H), 7.06 (d, J = 4.5 Hz, 2H), 6.83–6.94 (m, 2H), 6.40 (t, J = 2.5 Hz, 1H), 1.57 (s, 9H). dicp.ac.cn

The functionalization of indoles is a cornerstone of heterocyclic chemistry, with the regioselectivity of electrophilic substitution being a critical factor. The indole nucleus possesses multiple reactive sites, primarily the N1, C3, and to a lesser extent, other positions on the benzene (B151609) ring.

In the case of 4-hydroxyindole, the hydroxyl group at the C4 position introduces further complexity. The 4-hydroxy group behaves as a phenol (B47542), making it susceptible to O-functionalization. However, the nitrogen at the N1 position remains a nucleophilic center, and the C3 position is generally the most nucleophilic carbon in the indole ring, readily undergoing electrophilic substitution. Therefore, achieving selective O-acylation at the C4 position requires careful control of reaction conditions to prevent competing N-acylation and C3-acylation.

The use of a protecting group on the indole nitrogen, such as the tert-butoxycarbonyl (Boc) group, is a common strategy to direct functionalization to other parts of the indole ring and to prevent unwanted side reactions at the nitrogen atom. nih.gov However, for the synthesis of this compound, the target is the O-functionalization of the unprotected indole. This necessitates conditions that favor reaction at the phenolic hydroxyl group over the indole nitrogen. The choice of catalyst and solvent can significantly influence this selectivity.

The primary reagent for the synthesis of tert-butyl carbonates is di-tert-butyl dicarbonate (Boc₂O). wikipedia.org This reagent is widely used for the protection of amines, but it is also effective for the O-tert-butoxycarbonylation of alcohols and phenols. researchgate.netorganic-chemistry.org The reaction of 4-hydroxyindole with di-tert-butyl dicarbonate is the most direct route to this compound. The key to a successful synthesis lies in the choice of catalyst that promotes selective O-acylation.

Recent advancements in organic synthesis have led to the development of novel organocatalysts that can effectively promote the O-tert-butoxycarbonylation of phenols with high chemoselectivity. These catalysts offer a milder and often more selective alternative to traditional base-catalyzed methods.

Interactive Data Table: Organocatalysts for O-tert-Butoxycarbonylation of Phenols

CatalystKey Features
4-(Dimethylamino)pyridine (DMAP) A widely used and effective catalyst for acylation reactions. However, it can sometimes lead to side reactions. researchgate.net
Triphenylphosphine (B44618) (PPh₃) A mild and chemoselective organocatalyst for O-tert-butoxycarbonylation of phenols under neutral and neat conditions.
Carbon Tetrabromide (CBr₄) A metal-free catalyst that can promote the O-tert-butoxycarbonylation of functionalized phenols with high selectivity.

The reaction mechanism for these organocatalysts generally involves the activation of di-tert-butyl dicarbonate by the catalyst, making it more susceptible to nucleophilic attack by the phenolic hydroxyl group. For instance, triphenylphosphine is proposed to act as a nucleophilic catalyst, activating the Boc anhydride.

The choice of solvent can also play a crucial role. While some methods are performed under solvent-free conditions, others may utilize aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to facilitate the reaction. nih.gov

Deprotection Strategies for the Tert Butyl Carbonate Group

Acid-Mediated Cleavage of tert-Butyl Carbonates.acs.orgnih.govacs.org

Acid-mediated deprotection is a common and effective method for cleaving tert-butyl carbonates. This process relies on the acid-labile nature of the tert-butyl group, which fragments in the presence of an acid to release the free phenol (B47542), carbon dioxide, and a stable tert-butyl cation. acsgcipr.org This cation typically forms isobutylene. acsgcipr.org The reaction can be catalyzed by both Brønsted and Lewis acids.

Brønsted Acid Catalysis in Deprotection.acs.orgacs.org

Brønsted acids, or proton donors, are frequently employed for the removal of tert-butyl carbonate protecting groups. The mechanism involves the protonation of the carbonate's carbonyl oxygen, which increases its electrophilicity and facilitates the departure of the stable tert-butyl cation. acsgcipr.org

A variety of strong protic acids are effective for this transformation, including trifluoroacetic acid (TFA) and hydrochloric acid (HCl). lookchem.com These reagents are often used in excess or as the solvent. acsgcipr.org However, the harshness of these strong acids can be incompatible with sensitive functional groups elsewhere in the molecule. acs.org

Milder alternatives have been developed to improve functional group tolerance. For instance, aqueous phosphoric acid has been shown to be an effective and environmentally benign reagent for the deprotection of tert-butyl carbonates and esters. nih.gov Its use offers good selectivity, leaving other acid-sensitive groups such as benzyl (B1604629) esters and TBDMS ethers intact. nih.govorganic-chemistry.org

ReagentConditionsComments
Trifluoroacetic Acid (TFA)Commonly used in dichloromethane (B109758) (DCM)Standard, but harsh conditions may affect other acid-labile groups. acs.orglookchem.com
Hydrochloric Acid (HCl)Used in various solvents like dioxaneEffective, but strong acidity can be a limitation. lookchem.comthieme-connect.de
Phosphoric Acid (aq.)Mild conditions, often at room temperatureEnvironmentally benign and selective for tert-butyl groups over many other protecting groups. nih.gov

This table presents a selection of Brønsted acids used for the deprotection of tert-butyl carbonates.

Lewis Acid Catalysis in Deprotection.acs.orgacs.org

Lewis acids, or electron-pair acceptors, provide an alternative pathway for the cleavage of tert-butyl carbonates. The mechanism is analogous to Brønsted acid catalysis but involves the coordination of the Lewis acid to an oxygen atom of the carbonate group. nih.govacsgcipr.org This coordination weakens the carbon-oxygen bond, promoting fragmentation to yield the phenol, carbon dioxide, and the tert-butyl cation. nih.gov

A range of Lewis acids have been reported for this purpose, including zinc bromide (ZnBr₂), aluminum chloride (AlCl₃), and tin(IV) chloride (SnCl₄). acsgcipr.org Iron(III) chloride (FeCl₃) has also been demonstrated as a mild, cost-effective, and efficient reagent for the deprotection of tert-butyl esters, a process that is mechanistically similar to carbonate cleavage. nih.gov

More recently, a novel catalytic system using the tris(4-bromophenyl)aminium radical cation, known as magic blue (MB•+), in combination with triethylsilane has been developed. acs.orgacs.org In this system, the radical cation is proposed to act as a Lewis acid, forming a complex with the substrate and facilitating the cleavage of the tert-butyl group under mild conditions. acs.orgacs.org

ReagentConditionsComments
Zinc Bromide (ZnBr₂)Dichloromethane, room temperatureSelective for removing the tert-butoxycarbonyl group from secondary amines. acsgcipr.org
Iron(III) Chloride (FeCl₃)Dichloromethane, room temperatureMild, cost-effective, and compatible with solid-phase peptide synthesis. nih.gov
Tin(IV) Chloride (SnCl₄)DichloromethaneAn extremely mild reagent applicable to sensitive substrates like thioamide-containing peptides. acsgcipr.org
Magic Blue (MB•+) / TriethylsilaneRoom temperatureCatalytic, mild method suitable for a diverse range of substrates. acs.orgacs.org

This table showcases various Lewis acids and catalytic systems for tert-butyl carbonate deprotection.

Application of Scavengers in Acidic Deprotection.acs.orgresearchgate.net

During acid-mediated deprotection, the liberated tert-butyl cation is a highly reactive electrophile. nih.gov It can potentially alkylate nucleophilic functional groups within the substrate molecule, such as the indole (B1671886) ring of tryptophan or the thioether of methionine, leading to unwanted side products. nih.gov This is a particular concern when using strong acids like TFA, which can react with the initially formed isobutene to generate t-butyl trifluoroacetate, another potent alkylating agent. nih.gov

To prevent these side reactions, scavengers are added to the reaction mixture. These are nucleophilic species that react with and neutralize the tert-butyl cation as it is formed. nih.gov Common scavengers include water, thiols like 1,2-ethanedithiol (B43112) (EDT) or thioanisole, and silanes such as triisopropylsilane (B1312306) (TIS) or triethylsilane. researchgate.net A frequently used scavenger cocktail for peptide synthesis, which is applicable to other complex molecules, is a mixture of TFA, water, and TIS. researchgate.net The choice of scavenger depends on the specific substrate and the potential for side reactions.

Thermolytic Decarboxylation Approaches.lookchem.comresearchgate.net

Thermolytic methods offer a reagent-free or solvent-assisted alternative to acid-mediated deprotection, relying on heat to induce the cleavage of the tert-butyl carbonate group.

Solvent-Assisted Thermal Cleavage (e.g., Fluorinated Alcohols: TFE, HFIP).lookchem.comresearchgate.net

A practical method for the clean conversion of tert-butyl carbonates to the corresponding phenols involves thermolysis in fluorinated alcohol solvents, such as 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). acs.orglookchem.comresearchgate.net These solvents facilitate the cleavage of the tert-butyl group at elevated temperatures, often at the reflux temperature of the solvent. researchgate.net

The reaction proceeds to give the desired phenol in high yield, and the product can often be isolated by simple evaporation of the solvent. lookchem.com This method is considered neutral and avoids the use of strong acids, making it compatible with acid-sensitive substrates. lookchem.com For the cleavage of the related tert-butyl esters, HFIP has been found to be a more effective solvent than TFE, often resulting in shorter reaction times. lookchem.com

SolventTemperatureComments
2,2,2-Trifluoroethanol (TFE)Reflux or ~100 °CProvides clean conversion and high yields; product isolated by solvent evaporation. lookchem.comresearchgate.net
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)Reflux or ~100 °COften more effective than TFE, leading to reduced reaction times. lookchem.comresearchgate.net

This table highlights fluorinated alcohols used for solvent-assisted thermal deprotection.

Microwave-Enhanced Deprotection Protocols.researchgate.nettandfonline.com

The efficiency of deprotection reactions, including both acid-catalyzed and thermolytic methods, can be significantly enhanced through the use of microwave irradiation. lookchem.comresearchgate.nettandfonline.com Microwave heating can dramatically reduce reaction times from hours to minutes.

For thermolytic cleavage in fluorinated alcohols like TFE, microwave assistance has been shown to significantly accelerate the deprotection of N-Boc groups, a process analogous to the cleavage of O-tert-butyl carbonates. researchgate.netresearchgate.net For example, heating a solution of a tert-butyl carbonate in TFE to 100 °C in a microwave reactor can lead to complete conversion in a short period. lookchem.com

Microwave irradiation has also been successfully applied to acid-catalyzed deprotection. A simple and efficient method for the deprotection of aromatic tert-butyl esters involves microwave irradiation in the presence of p-toluenesulfonic acid under solvent-free conditions, affording the corresponding carboxylic acids in high yields within minutes. tandfonline.com This protocol is likely adaptable for the cleavage of aryl tert-butyl carbonates like tert-butyl 1H-indol-4-yl carbonate.

Base-Mediated Hydrolysis and Transesterification Pathways

While carbonates are generally less reactive towards basic hydrolysis than their corresponding esters due to resonance stabilization, this pathway remains a viable, albeit less common, deprotection method. thieme-connect.de The reaction typically proceeds via nucleophilic attack of a hydroxide (B78521) or alkoxide ion at the carbonate carbonyl, leading to the cleavage of the carbonate and subsequent decarboxylation to yield the free phenol.

Mild basic conditions have been shown to be effective for the cleavage of N-Boc groups from indole systems, a reaction analogous to the cleavage of an O-Boc group from the indole ring. For instance, reagents like sodium carbonate (Na2CO3) or potassium carbonate in refluxing methanol (B129727) can facilitate the deprotection of Boc-protected NH-heteroarenes. researchgate.netresearchgate.net This method is particularly effective for heterocycles bearing electron-withdrawing groups. researchgate.net The use of cesium carbonate (Cs2CO3) in the presence of imidazole (B134444) has also been reported for Boc deprotection under basic conditions. umich.edu

Transesterification offers another route, where the reaction is driven by an external alcohol in the presence of a base. Systems such as tert-butylamine (B42293) in combination with lithium bromide (LiBr) and an alcohol like methanol can mediate the hydrolysis of esters, a principle that can be extended to carbonates.

MethodReagent(s)Solvent(s)TemperatureSubstrate TypeYieldRef
Base-Mediated HydrolysisNa2CO3DME (reflux)RefluxN-Boc SubstratesGood nih.gov
Base-Mediated HydrolysisK2CO3Methanol (aq.)RefluxN-Boc HeteroarenesHigh researchgate.net
Base-Mediated HydrolysisKOH / THFTHFHigh Temptert-Butyl Benzoates-
Transesterification/Hydrolysist-BuNH2 / LiBr / H2OMethanolRefluxAliphatic/Aromatic EstersHigh

Reductive Cleavage Methods

Reductive cleavage presents a non-hydrolytic alternative for deprotection, offering a different spectrum of functional group compatibility. These methods typically avoid the use of strong acids or bases.

A notable modern method involves a catalytic protocol using two commercial reagents: the tris-4-bromophenylamminium radical cation, known as "magic blue" (MB•+), and a sacrificial silane (B1218182) such as triethylsilane. acs.orgacs.org This mild system facilitates the cleavage of the C−O bond in tert-butyl carbonates, esters, and ethers with high efficiency. acs.org The proposed mechanism suggests that the MB•+ radical cation activates the Si-H bond, which in turn leads to the reductive cleavage of the tert-butyl group, releasing isobutene as a byproduct. acs.orgacs.org This reaction proceeds under neutral, mild temperature conditions, making it suitable for sensitive substrates. acs.org

Another reductive approach employs a 4,4′-di-tert-butylbiphenyl (DTBB)-catalysed lithiation. This process is believed to proceed via the reductive cleavage of the tert-butyl-oxygen bond, generating a tert-butyl radical and a lithium carbonate intermediate, which upon workup yields the deprotected alcohol or phenol. semanticscholar.org

MethodReagent(s)Solvent(s)TemperatureSubstrate TypeYieldRef
Catalytic Radical Reductiontris(4-bromophenyl)amminium radical cation (MB•+), TriethylsilaneAcetonitrileRoom Temptert-Butyl Carbonates/Estersup to 95% acs.orgacs.org
Catalytic Lithiation4,4′-di-tert-butylbiphenyl (DTBB), LithiumTHF0 °C to RTBoc-protected alcohols, phenols, aminesModerate to Good semanticscholar.org

Comparative Analysis of Deprotection Selectivity and Efficiency

The choice of a deprotection strategy for a molecule like This compound depends critically on the presence of other functional groups in the molecule. A comparative analysis of efficiency (reaction conditions, time) and selectivity (chemoselectivity) is therefore essential.

Efficiency:

Base-mediated methods often require elevated temperatures (refluxing) and can have variable reaction times depending on the substrate's steric and electronic properties. researchgate.net

Thermolytic methods , such as heating in fluorinated alcohols like 2,2,2-trifluoroethanol (TFE), are also effective but require high temperatures (e.g., 100 °C), which may not be suitable for all substrates. researchgate.netlookchem.com

Reductive cleavage with the MB•+/silane system is highly efficient, often proceeding to completion at room temperature within hours, offering a significant advantage in terms of mildness. acs.orgacs.org

Selectivity: The key differentiator between methods is often chemoselectivity—the ability to cleave the target protecting group while leaving others intact.

Base-Mediated Hydrolysis : These conditions are generally orthogonal to acid-labile groups like tert-butyl ethers and esters, which are stable to base. However, they will readily cleave other base-labile groups such as methyl or ethyl esters and can potentially cause epimerization at adjacent chiral centers under certain conditions. umich.edu

Reductive Cleavage (MB•+/silane) : This method exhibits a unique selectivity profile. The general order of reactivity is tert-butyl esters > tert-butyl carbonates > tert-butyl ethers. acs.orgacs.org This allows for the selective deprotection of a tert-butyl ester in the presence of a tert-butyl ether. However, when comparing N-Boc and O-tert-butyl ester groups, the N-Boc group can be more reactive, which is an important consideration in peptide or amino-indole synthesis. acs.org The method is compatible with various functionalities that might be sensitive to acid or base catalysis. acs.org

Lewis Acid Methods : For comparison, Lewis acids offer an alternative to strong Brønsted acids. For example, zinc bromide (ZnBr2) can selectively cleave tert-butyl esters, but it is not selective over N-Boc or N-trityl groups. researchgate.net Conversely, the cerium(III) chloride/sodium iodide system has been used for the selective deprotection of N-Boc-protected tert-butyl ester amino acids. researchgate.net

The following table provides a comparative overview of the selectivity of different deprotection conditions relevant to tert-butyl carbonates.

Reagent SystemConditionsCleaves Aryl O-BocSelective over N-Boc?Selective over t-Bu Ester?Selective over t-Bu Ether?Ref
K2CO3 / MeOHRefluxYes No (cleaves N-Boc)YesYes researchgate.net
MB•+ / Et3SiHMeCN, RTYes No (N-Boc may be more reactive)No (t-Bu ester is more reactive)Yes acs.orgacs.org
ZnBr2 / DCMRTYes NoNoYes researchgate.net
TFA / DCMRTYes NoNoNo wikipedia.org
SiO2 / TolueneRefluxYes YesNoYes researchgate.net

Reactivity and Synthetic Utility of Tert Butyl 1h Indol 4 Yl Carbonate As an Intermediate

Role in Orthogonal Protecting Group Strategies within Complex Syntheses

In the synthesis of complex molecules bearing multiple functional groups, orthogonal protecting group strategies are essential. These strategies allow for the selective deprotection of one functional group while others remain intact. The tert-butyl carbonate (Boc) group of tert-butyl 1H-indol-4-yl carbonate plays a significant role in such schemes due to its distinct chemical stability compared to other common protecting groups.

The Boc group is known for its stability under a wide range of basic and nucleophilic conditions, which allows for the manipulation of other parts of a molecule protected by base-labile groups like the fluorenylmethyloxycarbonyl (Fmoc) group. researchgate.net Conversely, the tert-butyl carbonate is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), which produces a tert-butyl cation that is scavenged to prevent side reactions. researchgate.net

This differential stability is the foundation of its utility in orthogonal syntheses. For instance, the indole (B1671886) nitrogen (N-1) can be protected with a group that is stable to acid but removable under other conditions, such as a benzyl (B1604629) (Bn) group (removable by hydrogenolysis) or an allyl group (removable with a palladium catalyst). This allows for transformations at the N-1 position or deprotection without affecting the 4-O-Boc group. Subsequently, the 4-hydroxy group can be unmasked by acid treatment without cleaving the N-protecting group. This orthogonal relationship is critical for the stepwise construction and functionalization of intricate indole derivatives.

A notable aspect of the Boc group's reactivity is its tolerance to certain organometallic reagents. For example, N-Boc protected indoles have been shown to withstand treatment with n-butyllithium under specific conditions, allowing for lithiation and subsequent reaction at other sites before any deprotection occurs. nih.gov This unique stability profile further expands its application in sophisticated synthetic sequences where multiple reactive sites must be selectively addressed.

Transformations Involving the Indole Nucleus with Intact Carbonate

With the 4-hydroxy group masked, the indole nucleus of this compound can undergo various transformations. The intact carbonate group influences the electronic properties of the indole ring, thereby affecting the regioselectivity and reactivity of these reactions.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing indoles. The indole ring is an electron-rich heterocycle that typically undergoes substitution at the C-3 position, as this leads to the most stable cationic intermediate (Wheland intermediate) where the positive charge is delocalized without disrupting the aromaticity of the benzene (B151609) ring. researchgate.netnih.gov

The 4-O-Boc group is an electron-donating group, which further activates the indole ring towards electrophilic attack. While it activates the ortho (C-5) and para (C-7) positions of the benzene portion of the ring, the inherent high nucleophilicity of the pyrrole (B145914) ring's C-3 position generally remains dominant. For example, nitration of N-Boc-1H-indole using tetramethylammonium (B1211777) nitrate (B79036) and trifluoroacetic anhydride (B1165640) proceeds with high regioselectivity at the C-3 position. organic-chemistry.org It is expected that electrophilic reactions such as halogenation, nitration, and Friedel-Crafts acylation on this compound would also yield predominantly C-3 substituted products, assuming the N-1 position is unprotected.

Directed ortho-metalation (DoM) is a powerful technique for regioselective C-H functionalization of aromatic rings. beilstein-journals.org The strategy relies on a directed metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. beilstein-journals.orgwikipedia.org The O-carbamate functionality is recognized as one of the most powerful DMGs. organic-chemistry.org

In this compound, the O-Boc (an O-carbamate derivative) group at the C-4 position is expected to act as a potent DMG. Upon treatment with a strong base like n-butyllithium or sec-butyllithium, the lithium coordinates to the carbonyl oxygen of the carbonate, directing the deprotonation specifically to the C-5 position. The resulting C-5 lithiated intermediate can then be quenched with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO2) to introduce new functional groups at this position with high regioselectivity. This provides a reliable method for synthesizing C-5 functionalized 4-hydroxyindoles after subsequent deprotection of the carbonate. This approach circumvents the challenges associated with controlling regioselectivity in classical electrophilic substitution reactions on the benzene portion of the indole ring.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are indispensable tools for forming carbon-carbon bonds. researchgate.netwikipedia.orgmdpi.com To utilize this compound in these reactions, it must first be converted into a suitable coupling partner, typically an organohalide or an organoboron compound.

A plausible synthetic route would involve the regioselective halogenation (e.g., iodination or bromination) of the indole core while the carbonate group remains intact. As discussed, electrophilic halogenation would likely occur at the C-3 position. Alternatively, DoM at C-5 followed by quenching with a halogen source (like I2 or BrCN) would provide a C-5 halogenated intermediate.

With the halogenated this compound in hand, it can be subjected to various Pd-catalyzed cross-coupling conditions. For example, a Suzuki reaction with a boronic acid would introduce an aryl or vinyl group, a Heck reaction with an alkene would install an alkenyl substituent, and a Sonogashira reaction with a terminal alkyne would yield an alkynyl-substituted indole. mdpi.comyoutube.comchemicalbook.com The stability of the Boc-carbonate group to the often basic and heated conditions of these coupling reactions is crucial for the success of this strategy, allowing for the synthesis of complex 4-O-protected indoles that can be deprotected in a final step. rsc.org

Reactivity of the Carbonate Group as a Leaving Group or Nucleophile

Beyond its role as a protecting group, the carbonate moiety itself can participate in reactions, either by acting as a leaving group or by having one of its oxygen atoms act as a nucleophile.

A compelling synthetic application arises from the intramolecular reaction between the indole nitrogen and a nearby carbonate. While not involving the title compound directly, a highly analogous transformation showcases this principle. The reaction of ethyl 1H-indole-2-carboxylates with activated glycerol (B35011) carbonate first leads to N-alkylation, installing a (2-oxo-1,3-dioxolan-4-yl)methyl group at the indole nitrogen. researchgate.netgoogle.com Subsequent treatment with a base (KOH) results in the cleavage of the cyclic carbonate ring, followed by intramolecular cyclization to form a 3,4-dihydro-1H- youtube.comoxazino[4,3-a]indole system. researchgate.netgoogle.com

This reaction sequence highlights the potential for cascade reactions where the indole moiety and a carbonate group interact. In a hypothetical scenario involving an appropriately tethered epoxide, the deprotected 4-hydroxy group of indole (obtained from this compound) could act as an intramolecular nucleophile to open the epoxide ring, leading to the formation of a new fused heterocyclic system. The title compound is therefore a valuable precursor for 4-hydroxyindole (B18505), which can be employed in such ring-opening cyclization strategies. rsc.org

Decarboxylative Processes in Synthetic Cascades

The tert-butyl carbonate group in this compound is not merely a protecting group for the 4-hydroxyindole moiety; it is a reactive handle that can be strategically cleaved in decarboxylative processes. This cleavage generates a highly reactive indol-4-yl anion or a related intermediate, which can then be trapped by various electrophiles in a single synthetic operation. Such cascade reactions are highly efficient as they allow for the formation of multiple chemical bonds in a sequential manner without the need for isolating intermediates, thereby streamlining the synthetic process.

While direct, specific examples of decarboxylative cascades involving this compound are not extensively documented in readily available literature, the principles of decarboxylative coupling reactions of aryl carbonates provide a strong basis for its potential applications. In these reactions, a transition metal catalyst, often palladium, facilitates the decarboxylation and subsequent cross-coupling with a suitable partner.

A plausible mechanistic pathway for a decarboxylative cascade initiated by this compound would involve the following key steps:

Oxidative Addition: A low-valent transition metal catalyst, such as Pd(0), undergoes oxidative addition to the C-O bond of the carbonate.

Decarboxylation: The resulting metal-carbonate complex readily loses carbon dioxide to form an indol-4-yl-metal species.

Further Reaction: This key intermediate can then participate in a variety of bond-forming reactions, such as:

Intramolecular Cyclization: If a suitable tethered electrophile is present in the molecule, an intramolecular cyclization can occur, leading to the formation of fused polycyclic indole systems.

Intermolecular Cross-Coupling: The indol-4-yl-metal species can react with external coupling partners like aryl halides, vinyl halides, or alkynes to form new carbon-carbon bonds at the 4-position of the indole ring.

The efficiency and outcome of these cascade reactions are highly dependent on the reaction conditions, including the choice of catalyst, ligands, solvent, and temperature. The strategic design of the substrate, incorporating the necessary reactive sites, is also crucial for directing the cascade towards the desired product.

Synthesis of Diverse Indole Derivatives and Analogs

The utility of this compound as an intermediate extends to the synthesis of a wide array of indole derivatives and their analogs. The tert-butyl carbonate group can be readily removed under acidic or thermal conditions to liberate the free 4-hydroxyindole, which can then be further functionalized. More significantly, the carbonate can be directly involved in transformations that introduce new substituents at the 4-position.

The generation of the 4-indolyl intermediate through decarboxylation opens up a plethora of possibilities for creating substituted indoles that would be challenging to access through other synthetic routes. This approach is particularly valuable for the introduction of aryl, vinyl, and alkyl groups at the C4 position of the indole nucleus.

Below is a table summarizing potential synthetic transformations and the resulting indole derivatives that could be accessed starting from this compound, based on established principles of decarboxylative coupling reactions.

Starting MaterialReaction TypePotential Coupling PartnerResulting Indole Derivative
This compoundDecarboxylative Cross-CouplingAryl halide (e.g., bromobenzene)4-Aryl-1H-indole
This compoundDecarboxylative Cross-CouplingVinyl halide (e.g., vinyl bromide)4-Vinyl-1H-indole
This compoundDecarboxylative Cross-CouplingAlkyne (e.g., phenylacetylene)4-Alkynyl-1H-indole
This compoundDecarboxylative AminationAmine4-Amino-1H-indole
This compoundDecarboxylative EtherificationAlcohol/Phenol (B47542)4-Alkoxy/Aryloxy-1H-indole

The synthesis of these diverse indole derivatives is of significant interest due to the prevalence of the indole scaffold in a vast number of biologically active natural products and pharmaceutical agents. The ability to functionalize the 4-position of the indole ring in a controlled and efficient manner, potentially through decarboxylative strategies involving this compound, provides a powerful tool for medicinal chemists in the development of new therapeutic agents.

While the full synthetic potential of this compound is still being explored, its role as a key intermediate in the construction of complex indole architectures is evident. Future research in this area is likely to uncover novel cascade reactions and expand the library of accessible indole analogs, further solidifying the importance of this versatile building block in organic synthesis.

Advanced Spectroscopic Characterization Studies of Tert Butyl 1h Indol 4 Yl Carbonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for determining the basic carbon-hydrogen framework of tert-butyl 1H-indol-4-yl carbonate.

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. The characteristic singlet of the tert-butyl group's nine equivalent protons appears as a prominent upfield signal. nih.gov The aromatic protons of the indole (B1671886) ring and the N-H proton exhibit distinct chemical shifts and coupling patterns that are crucial for assigning their specific positions on the indole scaffold.

The ¹³C NMR spectrum complements the ¹H data by providing a count of the unique carbon atoms in the molecule. The carbonyl carbon of the carbonate group and the carbons of the tert-butyl group are readily identifiable. The signals corresponding to the indole ring carbons further confirm the core structure.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
Data not available

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Assignment
Data not available

Note: Specific chemical shift values and coupling constants are dependent on the solvent and instrument frequency and are not publicly available in the searched literature.

Two-dimensional NMR experiments provide deeper insights into the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, which helps in tracing the connectivity of protons within the indole ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of protonated carbons in the indole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can help to confirm the through-space relationships between the tert-butyl group and the indole ring protons, further solidifying the structural assignment.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands. A strong band corresponding to the C=O (carbonyl) stretch of the carbonate group would be a prominent feature. Additionally, N-H stretching vibrations from the indole ring and C-H stretching from the aromatic and tert-butyl groups would be observed. The fingerprint region would contain a complex pattern of absorptions characteristic of the entire molecule.

Raman spectroscopy provides complementary information. While strong in IR, the carbonyl stretch may show a weaker signal in the Raman spectrum. Conversely, the aromatic ring vibrations are often strong in Raman, providing further confirmation of the indole structure.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. For this compound, HRMS would provide a highly accurate mass measurement. This experimental mass can then be compared to the calculated mass for the molecular formula C₁₃H₁₅NO₃, providing strong evidence for the compound's identity. achemblock.com

X-ray Diffraction Analysis for Solid-State Conformation and Crystal Packing

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (if applicable to chiral derivatives)

The parent compound, this compound, is achiral and therefore does not exhibit optical activity. However, if chiral centers were introduced into the molecule, for example, through substitution on the indole ring or the tert-butyl group, a pair of enantiomers would result. In such cases, chiroptical spectroscopy techniques like circular dichroism (CD) would be essential for assessing the enantiomeric purity of the sample. CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is a characteristic property of chiral molecules.

Computational and Mechanistic Investigations of Tert Butyl 1h Indol 4 Yl Carbonate Chemistry

Quantum Chemical Calculations (e.g., DFT) on Electronic Structure and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and stability of indole (B1671886) derivatives. acs.orgnih.gov These calculations provide a molecular-level understanding of how the tert-butyl carbonate substituent at the 4-position influences the aromatic indole core.

Researchers employ various levels of theory and basis sets to achieve a balance between computational cost and accuracy. For indole systems, functionals like B3LYP and B97-1 have been used effectively. nih.gov Basis sets such as the Pople-style 6-311++G(d,p) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are commonly applied to accurately model the molecule's geometry and electronic properties. acs.orgijrar.org

These calculations can determine key parameters:

Optimized Molecular Geometry: Providing precise bond lengths and angles, which can reveal steric strain or electronic effects imposed by the bulky tert-butyl carbonate group. ijrar.org

Electron Distribution: Natural Bond Orbital (NBO) analysis can elucidate charge distribution and delocalization within the molecule, highlighting the electronic interplay between the carbonate group and the indole ring. ijrar.org

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Interactive Table: Computational Methods for Electronic Structure Analysis

Computational Method Functional Basis Set Properties Calculated Reference
Density Functional Theory (DFT) B3LYP 6-311++G(d,p) Optimized geometry, vibrational frequencies, NBO analysis, HOMO-LUMO gap ijrar.org
Density Functional Theory (DFT) B97-1 N07D Anharmonic force fields, vibrational spectra nih.gov

Elucidation of Reaction Mechanisms for Formation and Deprotection Pathways

Understanding the pathways by which tert-butyl 1H-indol-4-yl carbonate is formed and subsequently deprotected is crucial for its application in organic synthesis. Computational modeling is key to elucidating these complex multi-step processes.

Formation Pathway: The formation of this compound typically involves the reaction of 4-hydroxyindole (B18505) with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. A plausible mechanism, analogous to other tert-butylation reactions, involves the deprotonation of the 4-hydroxyl group by the base to form a phenoxide ion. This nucleophilic phenoxide then attacks one of the carbonyl carbons of Boc₂O. This process likely proceeds through a tetrahedral intermediate which then collapses, eliminating a tert-butoxide group and carbon dioxide to yield the final product. researchgate.net

Deprotection Pathways: The cleavage of the tert-butyl carbonate group is a critical step in synthetic sequences. Several methods exist, and their mechanisms can be computationally investigated.

Thermolytic Cleavage: This method involves heating the compound in specific solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP). researchgate.net The high temperature provides the energy to overcome the activation barrier for the C-O bond cleavage. Microwave-assisted conditions can significantly accelerate this process. researchgate.netresearchgate.net

Base-Catalyzed Deprotection: A mild and effective method for cleaving tert-butyl carbamates on NH-heteroarenes involves using aqueous methanolic potassium carbonate under reflux. researchgate.net The mechanism likely involves the nucleophilic attack of a methoxide (B1231860) or hydroxide (B78521) ion at the carbonate carbonyl carbon, leading to the formation of an unstable intermediate that subsequently breaks down.

Oxalyl Chloride-Mediated Deprotection: A mild procedure using oxalyl chloride in methanol (B129727) can also achieve deprotection. A proposed mechanism suggests an initial addition reaction between the carbamate's carbonyl oxygen and the electrophilic oxalyl chloride. rsc.org This is followed by a series of intermediates, ultimately leading to the release of the deprotected indole, tert-butanol (B103910), and gaseous byproducts. rsc.org

Interactive Table: Summary of Deprotection Pathways

Method Reagents/Conditions Key Mechanistic Feature Reference
Thermolysis Heat (reflux or microwave), TFE or HFIP Overcoming activation energy for C-O bond cleavage researchgate.net
Base-Catalysis K₂CO₃, Methanol/Water, Reflux Nucleophilic attack by MeO⁻ or OH⁻ on the carbonyl carbon researchgate.net

The heart of mechanistic elucidation lies in identifying the transition states (TS) and calculating the associated energy barriers for each step of a reaction. DFT calculations are exceptionally well-suited for this purpose. For a reaction involving an N-Boc indole derivative, which is structurally analogous to the target compound, calculations at the B3LYP-D3BJ/6-31G(d) level of theory have been used to map the complete reaction pathway. nih.gov

By locating the transition state structures—the highest energy point along the reaction coordinate—chemists can calculate the activation energy (the energy barrier). This barrier determines the rate of the reaction. A high energy barrier indicates a slow reaction, while a low barrier suggests a faster process. For instance, in the electrophilic nitration of an N-Boc indole, a four-membered ring transition state was identified. nih.gov Comparing the energy barriers for different potential reaction pathways allows for the prediction of regioselectivity, explaining why a reaction occurs at one specific position on the molecule over another.

Reactions are almost always performed in a solvent, which can significantly influence reaction mechanisms and energetics. Therefore, incorporating the effects of the solvent into computational models is essential for accurate predictions.

Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the SMD and SM8 models, are widely used. acs.orgnih.govnih.gov These models treat the solvent as a continuous medium with a defined dielectric constant, surrounding the solute molecule in a cavity. This approach allows the calculation of the free energy of solvation, which is critical for accurately determining the energies of reactants, intermediates, transition states, and products in the solution phase. acs.orgnih.gov Failing to account for solvation can lead to incorrect predictions of reaction feasibility and selectivity, as the solvent can preferentially stabilize or destabilize certain species along the reaction pathway.

Conformational Analysis and Intermolecular Interactions

The this compound molecule possesses several rotatable bonds, primarily within the tert-butyl carbonate group. The rotation around these bonds gives rise to different conformers, each with a distinct energy and spatial arrangement. The bulky tert-butyl group creates significant steric hindrance, which plays a dominant role in determining the preferred conformation. upenn.edu

Computational conformational analysis involves systematically rotating the key dihedral angles and calculating the potential energy at each point to map the potential energy surface. This allows for the identification of local and global energy minima, which correspond to the most stable conformers. The goal is to find the arrangement that minimizes steric clashes, such as the interaction between the tert-butyl group and the indole ring. upenn.edu The most stable conformation is likely one where the bulky group is oriented away from the plane of the indole ring.

The specific conformation of the molecule dictates how it can interact with other molecules. Intermolecular interactions, such as hydrogen bonding (involving the indole N-H and the carbonate oxygens) and π-stacking (between indole rings), are highly dependent on the three-dimensional shape of the molecule. Understanding these preferred conformations and interactions is vital for predicting crystal packing and binding behavior in biological systems.

Predictive Modeling for Reactivity and Selectivity

The data generated from quantum chemical calculations can be used to build predictive models for the reactivity and selectivity of this compound.

Reactivity Prediction: Electronic parameters derived from DFT, such as the HOMO-LUMO energy gap and molecular electrostatic potential (MESP) maps, can predict how the molecule will react. ijrar.orgresearchgate.net A region with high negative electrostatic potential on the MESP map would indicate a likely site for electrophilic attack. The LUMO energy can indicate susceptibility to nucleophilic attack.

Selectivity Prediction: When a reaction can lead to multiple products, computational chemistry can predict the major product (selectivity). By calculating the energy barriers for all possible reaction pathways, the pathway with the lowest activation energy can be identified as the most favorable one. nih.gov This has been successfully applied to predict the regioselectivity of reactions on the indole nucleus. nih.gov

These predictive models are invaluable in synthetic chemistry, allowing for the rational design of experiments and the optimization of reaction conditions to achieve desired outcomes, thereby saving time and resources.

Future Perspectives and Emerging Research Avenues

Development of Sustainable Synthetic Protocols for Indole (B1671886) Carbonates

The principles of green chemistry are increasingly influencing the synthesis of organic compounds, with a focus on reducing waste, using renewable resources, and employing environmentally benign solvents. rug.nlnih.govwjpmr.com For indole carbonates like tert-butyl 1H-indol-4-yl carbonate, future research is geared towards developing more sustainable synthetic protocols.

Current methods for synthesizing indole derivatives often rely on traditional techniques that may involve harsh reaction conditions or the use of hazardous reagents. rug.nl A move towards sustainability involves exploring alternative, eco-friendly approaches. For instance, the use of propylene (B89431) carbonate as a "green" solvent has shown promise in the synthesis of bis-indole derivatives, offering a clean, economical, and efficient methodology. researchgate.net Similarly, the development of protocols using recyclable catalysts, such as palladium-on-carbon (Pd/C), which can be easily removed by filtration and reused, aligns with the goals of sustainable chemistry. chemistryviews.org

Future research will likely focus on the following areas:

Catalyst Development: Investigating novel, inexpensive, and reusable catalysts for the synthesis of indole carbonates. researchgate.netresearchgate.net

Solvent Selection: Emphasizing the use of environmentally friendly solvents like water or bio-based solvents such as propylene carbonate. nih.govresearchgate.net

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product, a key principle of green chemistry. wjpmr.com

Renewable Feedstocks: Exploring the use of renewable starting materials for the synthesis of the indole core. nih.gov

Exploration of Novel Reactivity Patterns and Synthetic Transformations

The reactivity of the indole nucleus is a rich field of study, and understanding the unique reactivity patterns of this compound is crucial for its application in organic synthesis. The presence of the tert-butyl carbonate group at the 4-position can influence the regioselectivity of further functionalization reactions on the indole ring.

The tert-butyloxycarbonyl (Boc) group is a well-established protecting group in organic synthesis, particularly for amines. wikipedia.orgwikipedia.org Its presence on the indole nitrogen can direct reactions to other positions on the ring. The tert-butyl carbonate group on the phenol (B47542) at position 4 is also expected to influence the molecule's reactivity. For instance, the direct functionalization of indoles at various positions is a significant area of research, with methods being developed for C-H bond activation and the introduction of various substituents. researchgate.netrsc.org

Future explorations in this area will likely include:

Regioselective Functionalization: Investigating how the tert-butyl carbonate group directs further substitutions on the indole ring.

Cross-Coupling Reactions: Utilizing modern cross-coupling methodologies to introduce a variety of substituents at different positions of the indole core. researchgate.net

Deprotection Strategies: Developing mild and selective methods for the removal of the tert-butyl carbonate group to unmask the 4-hydroxyindole (B18505) functionality for further transformations. acs.org

Cascade Reactions: Designing one-pot reactions that involve the initial transformation of the carbonate group followed by subsequent reactions on the indole nucleus to build molecular complexity efficiently. acs.org

Integration with Continuous Flow and Automated Synthesis Technologies

Modern synthetic chemistry is increasingly embracing enabling technologies like continuous flow synthesis and automated platforms to accelerate discovery and improve efficiency. rsc.orgnih.gov These technologies offer numerous advantages over traditional batch processing, including enhanced safety, better process control, and the potential for rapid optimization and scale-up. researchgate.net

The application of continuous flow technology to indole synthesis has been demonstrated to be highly effective, allowing for faster reactions, cleaner products, and the safe handling of reactive intermediates. mdpi.com For example, the protection of the indole nitrogen with a Boc group has been successfully transferred to a continuous flow process. Palladium-catalyzed reductive cyclization of o-vinylnitrobenzenes to form indoles has also been efficiently performed in a continuous flow environment, with the added benefit of easy catalyst recovery. researchgate.net

Automated synthesis platforms, utilizing technologies like acoustic droplet ejection, are revolutionizing the way chemical reactions are screened and optimized. rsc.orgnih.govrsc.orgnih.gov These systems allow for high-throughput experimentation on a nanomole scale, dramatically accelerating the exploration of reaction conditions and substrate scope. nih.govnih.gov

Future integration of these technologies for the synthesis of this compound and related compounds will likely involve:

Flow Synthesis of Building Blocks: Developing continuous flow methods for the preparation of key precursors to the target molecule.

Automated Reaction Optimization: Employing automated platforms to rapidly screen catalysts, solvents, and reaction conditions for the synthesis and functionalization of indole carbonates.

Telescoped Synthesis: Designing multi-step syntheses in a continuous flow setup where the product of one reaction is directly fed into the next reactor without isolation of intermediates.

Advanced Mechanistic Studies and Theoretical Predictions

A deep understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. For this compound, advanced mechanistic studies and theoretical predictions will play a crucial role in unlocking its full synthetic potential.

Density Functional Theory (DFT) has emerged as a powerful tool for studying the mechanisms of organic reactions, including those involving indole derivatives. niscpr.res.inacs.orgnih.gov DFT calculations can provide insights into the relative stabilities of intermediates and transition states, helping to rationalize and predict the outcomes of reactions. acs.orgnih.gov For example, DFT studies have been used to elucidate the mechanism of the intramolecular Heck reaction to form indoles and to understand the enantioselectivity of Friedel-Crafts reactions of indoles. acs.orgfigshare.com

Experimental mechanistic studies, such as kinetic analysis and the use of isotopic labeling, can provide complementary information to computational studies. researchgate.net Such studies have been instrumental in understanding the functionalization of the indole core. researchgate.net

Future research in this area will likely focus on:

Computational Modeling: Using DFT and other computational methods to model the reactivity of this compound and to predict the outcomes of new reactions.

Spectroscopic Analysis: Employing advanced spectroscopic techniques to identify and characterize reaction intermediates.

Kinetic Studies: Performing detailed kinetic analyses to elucidate the rate-determining steps of key transformations.

Potential in Advanced Material Science and Polymer Chemistry

Indole-based structures are finding increasing use in the development of advanced materials and polymers due to their unique electronic and optical properties. nih.govmaterialsciencejournal.orgresearchgate.net The indole ring is a key component in conducting polymers, organic light-emitting diodes (OLEDs), and materials for energy storage. nih.govresearchgate.netrsc.org

The tert-butyl carbonate group itself is also of interest in polymer chemistry. For example, poly(vinyl t-butyl carbonate) is a polymer where the tert-butoxycarbonyl (t-BOC) group acts as a protecting group for a hydroxyl functionality, which can be deprotected under specific conditions. wikipedia.org This "protecting group" strategy is valuable for creating functional polymers. The thermal decomposition of di-tert-butyl dicarbonate (B1257347) into gaseous products also suggests its potential application as a polymer blowing agent. wikipedia.org

The combination of the indole moiety and the tert-butyl carbonate group in a single molecule opens up possibilities for the design of novel functional materials.

Future research directions in this field may include:

Monomer Synthesis: Utilizing this compound as a monomer or a precursor to a monomer for the synthesis of novel indole-containing polymers.

Functional Polymers: Developing polymers where the tert-butyl carbonate group can be selectively removed to reveal a reactive hydroxyl group, allowing for post-polymerization modification.

Conducting Polymers: Investigating the electronic properties of polymers derived from this compound for applications in organic electronics. materialsciencejournal.org

High-Performance Materials: Exploring the synthesis of indole-based polyesters and other polymers with enhanced thermal stability and mechanical properties. nih.govacs.org

Q & A

Q. What are the standard synthetic routes for introducing the tert-butyl carbonate group to indole derivatives, and how do reaction conditions influence yield?

Q. How is tert-butyl 1H-indol-4-yl carbonate characterized post-synthesis, and what analytical techniques are prioritized?

Post-synthesis characterization relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the tert-butyl group (δ ~1.4 ppm for 9H, singlet) and carbonate linkage (δ ~150–155 ppm for carbonyl) .
  • GC-MS : Used to monitor reaction progress and identify byproducts (e.g., tert-butanol or CO₂ from Boc deprotection) .
  • HPLC : Validates purity, especially for intermediates intended for downstream reactions .

Example NMR Data (from analogous compounds):

  • tert-butyl pent-4-en-2-yl carbonate: ¹H NMR (CDCl₃) δ 1.44 (s, 9H, t-Bu), 4.70–4.90 (m, 2H, CH₂O) .

Advanced Research Questions

Q. What strategies optimize regioselectivity when protecting indole derivatives with bulky groups like tert-butyl carbonate?

Regioselectivity challenges arise due to competing reactions at indole’s C3, N1, or other positions. Strategies include:

  • Steric Control : Use bulky bases (e.g., DBU) to direct protection to less hindered sites.
  • Temperature Modulation : Lower temperatures (0–5°C) favor kinetic control, reducing side reactions .
  • Pre-functionalization : Introduce directing groups (e.g., electron-withdrawing substituents) to bias reactivity .

Case Study : In tert-butyl (2-formylphenyl) carbonate synthesis, the formyl group directs Boc protection to the ortho position via electronic effects .

Q. How do stability and decomposition pathways of this compound impact experimental design?

The tert-butyl carbonate group is hydrolytically labile under acidic or basic conditions. Key stability considerations:

  • pH Sensitivity : Degrades rapidly in trifluoroacetic acid (TFA) or aqueous bases (e.g., NaOH), releasing CO₂ and tert-butanol .
  • Thermal Stability : Decomposes above 120°C, necessitating low-temperature storage (<4°C) .
  • Light Sensitivity : UV exposure accelerates decomposition; amber glassware is recommended .

Mitigation Strategies :

  • Use anhydrous conditions for storage and reactions.
  • Monitor decomposition via TLC or in-line GC-MS during prolonged reactions .

Q. How should researchers address contradictory data on toxicity and ecological impact of tert-butyl carbonate derivatives?

Limited ecotoxicological data (e.g., no EC50 or LC50 values) require precautionary measures:

  • In Silico Modeling : Tools like EPI Suite predict biodegradability (e.g., t₁/₂ >60 days suggests persistence) .
  • Alternative Protections : Consider less persistent groups (e.g., Fmoc) if environmental release is likely .
  • Waste Handling : Neutralize acidic/basic waste streams to prevent hydrolysis and volatilization .

Methodological Guidance for Common Challenges

Q. How to resolve low yields in Boc protection of indole derivatives?

  • Issue : Competing side reactions (e.g., overprotection or hydrolysis).
  • Solutions :
  • Dry solvents rigorously (e.g., molecular sieves in DCM).
  • Use DMAP (0.2 eq) to enhance reactivity without excess Boc₂O .
  • Quench unreacted Boc₂O with methanol post-reaction .

Q. What are best practices for purifying this compound?

  • Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1 to 2:1).
  • Recrystallization : Ethanol/water mixtures (70:30) yield high-purity crystals .
  • Avoid AgNO3 : Silver-based purifiers may complex with indole’s π-system, reducing recovery .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 1H-indol-4-yl carbonate
Reactant of Route 2
Reactant of Route 2
tert-butyl 1H-indol-4-yl carbonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.